molecular formula C19H23FN2O2 B5303161 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine

1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine

Cat. No. B5303161
M. Wt: 330.4 g/mol
InChI Key: YEVBSSLAGSKSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine, also known as EIP or AZD5213, is a novel compound that has gained significant attention in the field of neuroscience. EIP is a selective antagonist of the orexin 1 receptor, which is involved in regulating sleep-wake cycles, arousal, and appetite.

Scientific Research Applications

1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has been investigated for its potential therapeutic applications in various neurological disorders, including narcolepsy, insomnia, and addiction. Narcolepsy is a sleep disorder characterized by excessive daytime sleepiness and cataplexy, a sudden loss of muscle tone triggered by strong emotions. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has been shown to improve wakefulness and reduce cataplexy in animal models of narcolepsy. Insomnia is a common sleep disorder characterized by difficulty falling asleep or staying asleep. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has been shown to improve sleep quality and reduce wakefulness in animal models of insomnia. Addiction is a chronic brain disease characterized by compulsive drug-seeking behavior and drug use despite harmful consequences. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has been shown to reduce drug-seeking behavior and relapse in animal models of addiction.

Mechanism of Action

1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine selectively blocks the orexin 1 receptor, which is involved in regulating sleep-wake cycles, arousal, and appetite. Orexin neurons are located in the hypothalamus and project to various brain regions, including the cortex, thalamus, and brainstem. Orexin signaling promotes wakefulness and arousal by activating these brain regions. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine blocks orexin signaling and reduces wakefulness and arousal.
Biochemical and Physiological Effects
1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has been shown to reduce wakefulness and increase sleep in animal models. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has also been shown to reduce food intake and body weight in animal models. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine does not affect locomotor activity or anxiety-like behavior in animal models. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has a long half-life and is metabolized by the liver.

Advantages and Limitations for Lab Experiments

1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine is a selective antagonist of the orexin 1 receptor, which makes it a valuable tool for studying the role of orexin signaling in various neurological disorders. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has been shown to be effective in animal models of narcolepsy, insomnia, and addiction. However, 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has limitations in terms of its pharmacokinetic properties. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has a long half-life and is metabolized by the liver, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine. One direction is to investigate the potential therapeutic applications of 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine in humans. Clinical trials are needed to determine the safety and efficacy of 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine in treating neurological disorders such as narcolepsy, insomnia, and addiction. Another direction is to investigate the role of orexin signaling in other neurological disorders, such as depression and anxiety. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine may be a valuable tool for studying the role of orexin signaling in these disorders. Finally, future research could focus on developing new compounds that target the orexin system with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine involves the reaction of 3-ethyl-5-isoxazolecarboxylic acid with 1-(4-fluorophenyl)ethylamine to form the intermediate 1-(3-ethyl-5-isoxazolyl)-3-[2-(4-fluorophenyl)ethyl]urea. This intermediate is then reacted with piperidine to yield the final product, 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine. The synthesis of 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has been described in detail in a patent by AstraZeneca.

properties

IUPAC Name

(3-ethyl-1,2-oxazol-5-yl)-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-2-17-12-18(24-21-17)19(23)22-11-3-4-15(13-22)6-5-14-7-9-16(20)10-8-14/h7-10,12,15H,2-6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVBSSLAGSKSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.